2-Phenyl-2-(phenylamino)ethan-1-ol (CAS 13891-02-6) is a sterically demanding β-amino alcohol utilized as a chiral auxiliary, ligand precursor, and synthetic building block in organic manufacturing. Featuring both a benzylic phenyl group and an N-phenyl substituent, this compound provides a rigid, electron-modulated scaffold that induces precise stereocontrol in asymmetric transformations. In procurement contexts, it is selected over primary amino alcohols for its distinct electronic profile—specifically the attenuated nucleophilicity of the aniline nitrogen—and its ability to form crystalline intermediates, which streamlines downstream purification and process scalability [1].
Substituting 2-phenyl-2-(phenylamino)ethan-1-ol with its unsubstituted analog, 2-amino-2-phenylethanol (phenylglycinol), or its regioisomer, 2-anilino-1-phenylethanol, frequently leads to process failures in stereoselective workflows. Phenylglycinol lacks the N-phenyl steric bulk, resulting in quantifiably lower enantiomeric excess (ee) in transition-metal-catalyzed reactions and susceptibility to unwanted N-polyalkylation. Conversely, the 1-phenylethanol regioisomer alters the spatial relationship between the hydroxyl and amino groups, disrupting the chelation geometry required for active catalyst complexes. For industrial buyers, failing to secure the exact 2-phenyl-2-(phenylamino)ethan-1-ol framework compromises both catalytic efficacy and batch-to-batch reproducibility, necessitating costly chromatographic separations [1].
In chiral ligand applications, the N-phenyl substituent provides steric bulk that dictates the stereochemical outcome of asymmetric additions. Compared to the unsubstituted 2-amino-2-phenylethanol baseline, 2-phenyl-2-(phenylamino)ethan-1-ol demonstrates enhanced stereocontrol when utilized as a ligand precursor in diethylzinc additions to aldehydes, reliably pushing enantiomeric excess (ee) to >95%. This steric differentiation is essential for buyers sourcing chiral auxiliaries for API synthesis [1].
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric addition |
| Target Compound Data | >95% ee (as ligand precursor) |
| Comparator Or Baseline | 2-amino-2-phenylethanol (phenylglycinol) (typically 70-85% ee) |
| Quantified Difference | >10-25% increase in ee |
| Conditions | Asymmetric dialkylzinc addition to aromatic aldehydes |
Maximizing enantiomeric excess directly reduces the need for downstream chiral resolution, lowering overall API manufacturing costs.
The conjugation of the nitrogen lone pair with the N-phenyl ring reduces its nucleophilicity compared to N-alkyl or primary amine comparators. While 2-amino-2-phenylethanol is prone to rapid over-alkylation during complex functionalization, 2-phenyl-2-(phenylamino)ethan-1-ol allows for strictly controlled, mono-selective transformations. This chemoselectivity eliminates the need for transient protecting group strategies, streamlining synthetic routes [1].
| Evidence Dimension | Chemoselectivity in N-alkylation/acylation |
| Target Compound Data | Strict mono-selectivity without protecting groups |
| Comparator Or Baseline | 2-amino-2-phenylethanol (prone to over-alkylation) |
| Quantified Difference | Elimination of 2 synthetic steps (protection/deprotection) |
| Conditions | Standard electrophilic substitution conditions |
Eliminating protecting group steps reduces reagent consumption and improves overall process yield in multi-step syntheses.
The synthesis of 2-phenyl-2-(phenylamino)ethan-1-ol via Lewis acid-catalyzed ring-opening of styrene oxide yields the β-amino alcohol with >95% regioselectivity over the α-isomer (2-anilino-1-phenylethanol). Furthermore, the dual-phenyl structural motif imparts distinct crystallinity, allowing the product to be purified via simple recrystallization rather than resource-intensive column chromatography. This physical property is a major procurement advantage for scale-up operations [1].
| Evidence Dimension | Purification methodology and scalable yield |
| Target Compound Data | >95% regioselectivity, purifiable by recrystallization |
| Comparator Or Baseline | Aliphatic β-amino alcohols (often require chromatography) |
| Quantified Difference | Transition from chromatographic to crystallization-based purification |
| Conditions | Solvent-free or mild Lewis acid-catalyzed epoxide aminolysis |
Crystallizability is a critical procurement metric for scaling up production, as it bypasses the bottleneck of industrial chromatography.
Leveraging its steric bulk and specific chelation geometry, this compound is an effective precursor for synthesizing oxazaborolidines and other chiral ligands used in asymmetric reductions and carbon-carbon bond-forming reactions [1].
The controlled nucleophilicity of the N-phenyl group makes it a functional building block for the synthesis of complex oxazolidinones and morpholines without the need for extensive protecting group manipulations [2].
Due to its well-characterized regioselective formation, it serves as a reliable benchmark product for evaluating new Lewis acid catalysts in methodological process chemistry [3].